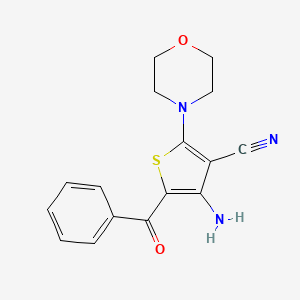![molecular formula C17H15Cl2N3OS B2913873 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol CAS No. 380194-11-6](/img/structure/B2913873.png)
5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol, also known as DMNT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMNT is a triazole derivative that exhibits antifungal, antibacterial, and herbicidal properties.
Mecanismo De Acción
The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol is not fully understood. However, studies have shown that 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol inhibits the growth of fungi and bacteria by interfering with their cell wall synthesis. 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol has also been found to inhibit the activity of certain enzymes that are essential for the survival of fungi and bacteria.
Biochemical and Physiological Effects:
5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol has been found to have both positive and negative effects on the biochemical and physiological processes in living organisms. Studies have shown that 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol can induce oxidative stress in plants, leading to the production of reactive oxygen species (ROS). However, 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol has also been found to enhance the antioxidant defense system in plants, leading to increased resistance to environmental stresses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent antifungal and antibacterial properties. However, 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol also has some limitations. It can be toxic to certain organisms at high concentrations and can be difficult to dissolve in certain solvents.
Direcciones Futuras
There are several future directions for the research on 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol. One potential direction is the development of new drugs based on 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol for the treatment of fungal and bacterial infections. Another potential direction is the use of 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol as a natural herbicide to control weeds in agriculture. Further research is also needed to fully understand the mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol and its effects on living organisms.
In conclusion, 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits antifungal, antibacterial, and herbicidal properties and has been found to have both positive and negative effects on the biochemical and physiological processes in living organisms. Further research is needed to fully understand the mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenylmethanol. This intermediate is then reacted with 2,5-dimethylphenyl isothiocyanate to form the desired product, 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. In agriculture, 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol has been found to exhibit herbicidal properties and can be used as a natural herbicide to control weeds. 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new drugs to combat fungal and bacterial infections.
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3OS/c1-10-3-4-11(2)14(7-10)22-16(20-21-17(22)24)9-23-15-6-5-12(18)8-13(15)19/h3-8H,9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPBTUIKFLHONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide](/img/structure/B2913790.png)
![7-(furan-2-ylmethyl)-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2913791.png)
![2-methyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}aniline](/img/structure/B2913792.png)

![3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2913797.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2913798.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2913799.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2913802.png)
![8-fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2913807.png)

![2-(methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2913810.png)

![1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2913813.png)